

# A Comparative Neuropharmacological Analysis of Pivagabine and Fengabine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

| <i>Compound of Interest</i> |            |
|-----------------------------|------------|
| Compound Name:              | Pivagabine |
| Cat. No.:                   | B1207565   |
| <a href="#">Get Quote</a>   |            |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuropharmacological profiles of **Pivagabine** and Fengabine, two psychoactive compounds with reported antidepressant and anxiolytic properties. The following sections present available quantitative data, outline experimental methodologies for key studies, and visualize proposed mechanisms and experimental workflows.

## Introduction

**Pivagabine** and Fengabine are both compounds that have been investigated for their potential in treating mood and anxiety disorders. While both have been broadly classified as GABAergic agents, their precise mechanisms of action and overall neuropharmacological profiles exhibit notable differences. This guide aims to collate and present the existing scientific data to facilitate a clear and objective comparison for research and drug development purposes.

## Data Presentation

### Table 1: In Vitro Neuropharmacological Profile

| Parameter                          | Pivagabine                                                                      | Fengabine                                                                             |
|------------------------------------|---------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|
| Primary Target                     | Corticotropin-Releasing Factor (CRF) System                                     | Indirect GABAergic Modulation                                                         |
| GABA-A Receptor Binding            | No direct binding reported. Modulates GABA-A receptor function under stress[1]. | Inactive on [3H]GABA binding to GABA-A or GABA-B receptors (up to 50-100 $\mu$ M)[2]. |
| Monoamine Transporter Inhibition   | Data not available                                                              | Does not inhibit monoamine uptake[3].                                                 |
| Monoamine Oxidase (MAO) Inhibition | Data not available                                                              | Does not inhibit monoamine oxidase[3].                                                |
| Other Receptor Binding             | Data not available                                                              | Data not available                                                                    |

**Table 2: In Vivo Neuropharmacological Profile & Efficacy**

| Parameter                            | Pivagabine                                                                                                                                                           | Fengabine                                                                                                                                                              |
|--------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Indication(s)                | Antidepressant, Anxiolytic                                                                                                                                           | Antidepressant                                                                                                                                                         |
| Key In Vivo Effects                  | Prevents stress-correlated behavioral deficits. Improves performance in stress-related tests (e.g., open field, water maze)[4]. Reduces anxiety-producing reactions. | Reverses passive avoidance deficit in olfactory bulbectomized rats. Antagonizes escape deficit in the learned helplessness model. Wide-spectrum anticonvulsant action. |
| Effective Dose Range (Animal Models) | 10 - 200 mg/kg                                                                                                                                                       | 25 - 50 mg/kg (reversal of learning deficit)                                                                                                                           |
| Clinical Dose Range                  | 1800 mg/day                                                                                                                                                          | 600 - 2400 mg/day                                                                                                                                                      |

**Table 3: Pharmacokinetic Profile**

| Parameter              | Pivagabine         | Fengabine          |
|------------------------|--------------------|--------------------|
| Bioavailability (Oral) | Data not available | Data not available |
| Biological Half-life   | 6.4 hours          | Data not available |
| Plasma Protein Binding | Data not available | Data not available |

## Mechanism of Action

### Pivagabine

**Pivagabine**'s primary mechanism of action is believed to be the modulation of the corticotropin-releasing factor (CRF) system, a key regulator of the stress response. While initially thought to be a prodrug of GABA, subsequent research has pointed towards its effects on CRF. **Pivagabine** has been shown to prevent stress-induced changes in GABA-A receptor function and CRF concentrations in the brain.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Antagonism by pivagabine of stress-induced changes in GABAA receptor function and corticotropin-releasing factor concentrations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fengabine, a novel antidepressant GABAergic agent. II. Effect on cerebral noradrenergic, serotonergic and GABAergic transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fengabine, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of pivagabine on psychophysical performance and behavioural response in experimental models of stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Neuropharmacological Analysis of Pivagabine and Fengabine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1207565#comparing-pivagabine-and-fengabine-s-neuropharmacological-profiles>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

